1,2-Dipalmitoyl-3-stearoyl-rac-glycerol

Triacylglycerol crystallization Polymorphism Differential scanning calorimetry

This is a regiospecifically defined triacylglycerol standard, PPS. It is essential for accurate LC-MS/MS lipidomics, polymorphic crystallization research in food science, and precise solid fat content engineering in pharmaceutical formulation. Its unique asymmetric structure ensures reproducible experimental and manufacturing outcomes, unlike generic mixed-acid triglycerides.

Molecular Formula C53H102O6
Molecular Weight 835.4 g/mol
CAS No. 2177-98-2
Cat. No. B3026212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoyl-3-stearoyl-rac-glycerol
CAS2177-98-2
Molecular FormulaC53H102O6
Molecular Weight835.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3
InChIKeyDQKMNCLZNGAXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol: Defined Mixed-Acid Triacylglycerol Reference Standard


1,2-Dipalmitoyl-3-stearoyl-rac-glycerol (CAS 2177-98-2; abbreviated PPS or TAG(16:0/16:0/18:0)) is a fully saturated mixed-acid triacylglycerol (TAG) consisting of palmitic acid (C16:0) esterified at the glycerol sn-1 and sn-2 positions and stearic acid (C18:0) esterified at the sn-3 position . With a molecular formula of C53H102O6 and molecular weight of approximately 835.37 g/mol [1], this compound occurs naturally as a minor but characteristic component in ostrich oil, emu oil, and bovine milk fat . As an asymmetric TAG with defined regiospecific fatty acid distribution, it serves as a purified reference material for lipidomic identification, crystallization studies, and structure-function investigations in food science and lipid biochemistry.

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol: Why In-Class TAG Substitution Without Regiospecific Validation Is Scientifically Inadmissible


Triacylglycerols with identical fatty acid compositions but different positional distributions on the glycerol backbone—known as positional isomers—exhibit markedly distinct physical properties, crystallization kinetics, and phase behaviors that preclude generic substitution in analytical and formulation contexts [1]. The asymmetric PPS (sn-1,2-dipalmitoyl-3-stearoyl) and its symmetric positional isomer PSP (sn-1,3-dipalmitoyl-2-stearoyl), despite sharing the same molecular formula and fatty acid profile, display fundamentally different binary phase behavior, polymorphic transitions, and melting characteristics that directly impact experimental reproducibility and product performance [2]. Procuring undefined, mixed-isomer TAG preparations or substituting one positional isomer for another introduces uncontrolled variables that compromise data integrity in lipidomic quantification, confound crystallization studies, and invalidate structure-activity correlations in formulation development.

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol: Quantified Differential Evidence Versus Comparator TAGs


Crystallization Enthalpy Differentials: PPS Exhibits Distinct Kinetic Phase Behavior Relative to Symmetric PSP Isomer

Under controlled cooling conditions, the asymmetric TAG 1,2-dipalmitoyl-3-stearoyl-sn-glycerol (PPS) demonstrates quantifiably distinct crystallization enthalpy compared to its symmetric positional isomer 1,3-dipalmitoyl-2-stearoyl-sn-glycerol (PSP). Binary phase behavior studies reveal that PPS and PSP do not form ideal solid solutions but exhibit complex eutectic and peritectic phase behavior dependent on cooling rate [1]. Specifically, at a cooling rate of 3.0°C/min, the binary mixtures show pronounced differences in crystallization onset temperatures and enthalpy values that deviate significantly from linear additivity predictions [2].

Triacylglycerol crystallization Polymorphism Differential scanning calorimetry

Polymorphic Transformation Pathways: PPS Follows Distinct α→β′→β Transition Sequence Versus Tristearoylglycerol (SSS)

The kinetic phase behavior and polymorphic transformation pathways of PPS differ measurably from those of tristearoylglycerol (SSS). While SSS undergoes a direct α→β transformation, PPS exhibits an intermediate β′ phase during the α→β′→β polymorphic transition sequence [1]. High-resolution powder X-ray diffraction data confirm that PPS crystallizes in the β-2 polymorphic form with a distinct lamellar packing arrangement, characterized by specific long-spacing values that differ from SSS due to chain length mismatch between palmitoyl (C16) and stearoyl (C18) moieties [2]. The presence of the metastable β′ phase in PPS extends the crystallization window and alters nucleation kinetics relative to homogeneous-chain TAGs.

Polymorphism X-ray diffraction Phase transformation

Melting Enthalpy and Thermal Stability: Quantified Differences Among SSS, PSS, and PPS Saturated TAGs

Systematic DSC analysis of purified SSS, PSS, and PPS reveals quantifiable differences in melting enthalpy (ΔHm) that correlate with chain length mismatch between the fatty acyl moieties [1]. The incorporation of a shorter palmitoyl chain (C16) into the stearoyl-dominated TAG structure reduces crystalline packing efficiency and consequently lowers the melting enthalpy. PPS exhibits a melting enthalpy of approximately 140–150 J/g (in the stable β form), which is intermediate between the higher enthalpy of homogeneous SSS (~180–190 J/g) and the lower enthalpy of PSS (which contains two stearoyl and one palmitoyl chain). These differences are directly attributable to methyl end-group packing disruptions at the lamellar interface.

Thermal analysis Differential scanning calorimetry Melting behavior

Chiral Resolution Behavior: PPS Serves as Non-Resolved Baseline Control for Asymmetric TAG Enantiomeric Separation

In enantiomeric separation studies using recycle HPLC with polysaccharide-based chiral columns, 1,2-dipalmitoyl-3-stearoyl-rac-glycerol (rac-PPS) exhibits a unique analytical characteristic: it cannot be resolved into enantiomers under conditions that successfully separate other asymmetric TAGs containing both saturated and unsaturated fatty acids [1]. While asymmetric TAGs such as rac-OOL (dioleoyl-linoleoyl) and rac-PLO (palmitoyl-linoleoyl-oleoyl) demonstrate baseline enantiomeric resolution, rac-PPS—consisting solely of saturated fatty acids (C16:0 and C18:0)—remains unresolved on the chiral stationary phase. This property establishes PPS as an essential negative control and method validation standard for chiral TAG separations.

Chiral chromatography Enantiomeric separation Lipidomics

Binary Phase Diagram Construction: PPS Enables Precise Mapping of TAG-TAG Interactions Critical for Fat Blend Formulation

The binary phase behavior of PPS with PSP has been rigorously characterized to construct equilibrium phase diagrams that reveal composition-dependent phase boundaries, eutectic points, and solid solution regions [1]. At a slow cooling rate of 0.1°C/min, the PPS/PSP binary system exhibits a eutectic composition at approximately 40–50 mol% PPS, with a eutectic temperature approximately 5–8°C below the melting points of the pure components. This behavior is in stark contrast to binary systems composed of TAGs with identical fatty acid chain lengths (e.g., PPP/SSS), which typically form continuous solid solutions across all compositions. The quantified phase boundaries for PPS-containing mixtures provide essential thermodynamic parameters for predicting compatibility in multi-component fat systems.

Phase diagram Eutectic behavior Fat crystallization

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol: Validated Application Scenarios Supported by Quantitative Evidence


Lipidomic Reference Standard for TAG Identification and Quantification in Natural Oils

PPS serves as a purified reference standard for identifying and quantifying this specific TAG molecular species in ostrich oil, emu oil, and milk fat via LC-MS or GC-FID lipidomic workflows [1]. Its defined regiospecific structure (sn-1,2-dipalmitoyl-3-stearoyl) enables unambiguous chromatographic peak assignment, distinguishing it from co-eluting positional isomers that may be present in complex natural lipid extracts. Procurement of high-purity PPS (≥98%) is essential for constructing accurate calibration curves and validating analytical methods intended for TAG speciation in nutritional and pharmaceutical lipid products [2].

Model Compound for Mixed-Acid Saturated TAG Crystallization and Polymorphism Research

The distinct α→β′→β polymorphic transformation pathway of PPS, which includes a metastable β′ intermediate absent in homogeneous SSS, makes it an ideal model system for investigating mixed-acid TAG crystallization mechanisms [1]. Researchers studying the kinetic and thermodynamic controls on fat crystallization employ purified PPS to isolate the effects of chain length mismatch on nucleation rates, crystal growth morphology, and polymorphic stability. The quantified thermal parameters (melting enthalpy ~140–150 J/g; distinct crystallization exotherms) provide baseline data for computational modeling of TAG phase behavior in both academic and industrial settings [2].

Negative Control Standard for Chiral TAG Enantiomeric Separation Method Development

Analytical laboratories developing and validating chiral HPLC methods for asymmetric TAG enantiomer separation require rac-PPS as an essential negative control [1]. Since rac-PPS remains unresolved on polysaccharide-based chiral stationary phases under conditions that successfully separate mixed saturated-unsaturated asymmetric TAGs, its elution profile confirms that observed enantiomeric resolution for test analytes is genuine rather than an artifact of column performance or mobile phase composition. Method validation protocols should include rac-PPS injections to establish baseline non-resolution and verify system suitability prior to analyzing unknown samples [1].

Phase Behavior Reference for Specialty Fat and Confectionery Product Formulation

The rigorously characterized binary phase diagram of PPS with PSP provides formulation scientists with predictive thermodynamic data for designing structured fat blends used in confectionery coatings, margarines, and lipid-based drug delivery systems [1]. Knowledge of the eutectic composition (~40–50 mol% PPS) and the associated temperature depression (~5–8°C) enables rational selection of TAG ratios to avoid undesirable eutectic softening while optimizing solid fat content at target usage temperatures. Procurement of defined PPS rather than undefined TAG mixtures ensures that phase behavior predictions derived from binary model systems translate reliably to complex multi-component formulations [1].

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